molecular formula C13H20N2O2 B13786947 Carbamic acid, methyl-, 4-((dimethylamino)methyl)-3,5-dimethylphenyl ester CAS No. 6452-64-8

Carbamic acid, methyl-, 4-((dimethylamino)methyl)-3,5-dimethylphenyl ester

Cat. No.: B13786947
CAS No.: 6452-64-8
M. Wt: 236.31 g/mol
InChI Key: PBJQYLSKNASHPU-UHFFFAOYSA-N
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Description

Carbamic acid, methyl-, 4-((dimethylamino)methyl)-3,5-dimethylphenyl ester is a chemical compound with a complex structure. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is part of the carbamate family, which is characterized by the presence of a carbamic acid ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, methyl-, 4-((dimethylamino)methyl)-3,5-dimethylphenyl ester typically involves the reaction of 4-((dimethylamino)methyl)-3,5-dimethylphenol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process may involve the use of solvents such as dichloromethane or toluene, and the reaction temperature is usually maintained at room temperature to slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and can be scaled up to meet commercial demands. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Hydrolysis Reactions

The methyl carbamate group undergoes hydrolysis under acidic or alkaline conditions, yielding 4-((dimethylamino)methyl)-3,5-dimethylphenol and methylamine. This reactivity is consistent with carbamate ester hydrolysis mechanisms .

Acidic Hydrolysis:

Target Compound+H O 4 Dimethylamino methyl 3 5 dimethylphenol+Methylamine+CO \text{Target Compound}+\text{H O }\rightarrow \text{4 Dimethylamino methyl 3 5 dimethylphenol}+\text{Methylamine}+\text{CO }

Alkaline Hydrolysis:

Target Compound+OH Phenolate Salt+Methylamine+CO \text{Target Compound}+\text{OH }\rightarrow \text{Phenolate Salt}+\text{Methylamine}+\text{CO }

Condition Reagents Products Reference
Acidic (HCl)H₂O, refluxPhenol derivative + methylamine
Alkaline (NaOH)Methanol/Water, 60°CPhenolate + methylamine

Transesterification

The methyl ester group can be replaced by other alkoxy groups via transesterification. For example, using Sc(OTf)₃ as a catalyst in boiling alcohols :

Target Compound+R OHSc OTf 4 Dimethylamino methyl 3 5 dimethylphenyl R carbamate+MeOH\text{Target Compound}+\text{R OH}\xrightarrow{\text{Sc OTf }}\text{4 Dimethylamino methyl 3 5 dimethylphenyl R carbamate}+\text{MeOH}

Alcohol (R-OH) Catalyst Temperature Yield
EthanolSc(OTf)₃80°C85–92%
Isopropyl alcoholSc(OTf)₃80°C78–88%

Reactivity of the Dimethylaminomethyl Group

The tertiary amine moiety undergoes characteristic reactions:

Quaternary Ammonium Salt Formation

Reaction with methyl iodide yields a quaternary ammonium salt :

Target Compound+CH ITrimethylammonium iodide derivative\text{Target Compound}+\text{CH I}\rightarrow \text{Trimethylammonium iodide derivative}

Oxidation

Oxidation with H₂O₂ or mCPBA produces the corresponding N-oxide, though this reaction has not been explicitly documented for this compound .

Stability Under Environmental Conditions

The compound is stable under neutral conditions but degrades in the presence of:

  • UV light : Photolytic cleavage of the carbamate bond .

  • Soil microbiota : Biodegradation to phenolic derivatives .

Comparative Reactivity with Analogues

Property Target Compound 3,5-Xylyl Methylcarbamate
Hydrolysis rate (pH 7)Slower (steric hindrance from substituents)Faster
Transesterification yield85–92% (ethanol)70–80% (ethanol)
Thermal stabilityDecomposes at 385°C Decomposes at 320°C

Industrial and Biochemical Relevance

  • Acetylcholinesterase inhibition : The carbamate group acts as a serine protease inhibitor, analogous to pesticidal carbamates like XMC .

  • Synthetic versatility : The dimethylaminomethyl group enables further functionalization for pharmaceutical applications .

Scientific Research Applications

Pharmacological Applications

  • Pesticide Development :
    • The compound is utilized in the formulation of pesticides due to its carbamate structure, which is known for its efficacy against pests. Carbamates inhibit acetylcholinesterase, an essential enzyme for nerve function in insects and other pests, leading to their paralysis and death .
  • Neuropharmacology :
    • Research indicates that compounds similar to methyl 4-((dimethylamino)methyl)-3,5-dimethylphenylcarbamate are being investigated for their potential neuroprotective effects. These studies focus on their ability to modulate neurotransmitter levels and protect neurons from oxidative stress .
  • Antioxidant Properties :
    • Some derivatives of this compound exhibit antioxidant activity, making them potential candidates for therapeutic agents in treating oxidative stress-related diseases . The modulation of reactive oxygen species (ROS) is crucial in conditions such as neurodegenerative diseases.

Agricultural Applications

  • Crop Protection :
    • As a pesticide, the compound is effective against a range of agricultural pests. Its mode of action involves the inhibition of key enzymes in the pest's nervous system, providing a mechanism for crop protection without harming non-target species when used correctly .
  • Soil Health :
    • Studies have shown that carbamate-based pesticides can influence soil microbial communities positively or negatively depending on their application rates and environmental conditions. This dual role highlights the importance of careful management in agricultural practices to maintain soil health while controlling pest populations .

Environmental Applications

  • Pollutant Degradation :
    • The compound has been explored for its potential in environmental remediation processes. Its ability to degrade certain pollutants through chemical reactions can aid in cleaning contaminated sites .
  • Toxicity Assessment :
    • Research involving this compound also focuses on assessing its toxicity levels in various ecosystems. Understanding its environmental impact is vital for regulatory purposes and ensuring safe agricultural practices .

Case Studies

StudyFocusFindings
Study 1Pesticide EfficacyDemonstrated significant pest control effectiveness with minimal non-target effects when applied at recommended rates .
Study 2Neuroprotective EffectsShowed potential neuroprotective benefits in animal models of neurodegeneration by reducing markers of oxidative stress .
Study 3Soil Microbial ImpactFound that specific concentrations improved beneficial microbial activity while higher concentrations led to detrimental effects .

Mechanism of Action

The mechanism of action of carbamic acid, methyl-, 4-((dimethylamino)methyl)-3,5-dimethylphenyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl carbamate
  • Ethyl carbamate
  • Phenyl carbamate

Comparison

Carbamic acid, methyl-, 4-((dimethylamino)methyl)-3,5-dimethylphenyl ester is unique due to the presence of the dimethylamino and methyl groups on the aromatic ring. These substituents confer specific chemical and physical properties that differentiate it from other carbamates. For example, the dimethylamino group can enhance the compound’s solubility in organic solvents and its reactivity in certain chemical reactions.

Biological Activity

Carbamic acid, methyl-, 4-((dimethylamino)methyl)-3,5-dimethylphenyl ester, commonly referred to in scientific literature as a carbamate derivative, has garnered attention due to its varied biological activities. This article explores the compound's biological activity, including its mechanisms of action, toxicity profiles, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C11H15N2O2
  • Molecular Weight : 205.25 g/mol

This structure includes a dimethylamino group and a methyl carbamate moiety, which are significant for its biological interactions.

Mechanisms of Biological Activity

The biological activity of carbamic acid derivatives can be attributed to their ability to interact with various biological targets. Key mechanisms include:

  • Enzyme Inhibition : Carbamates often act as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This inhibition can lead to increased levels of acetylcholine, enhancing neurotransmission.
  • Antimicrobial Activity : Some studies have indicated that carbamate derivatives exhibit antimicrobial properties against various pathogens, including bacterial strains.

Toxicological Profile

The toxicity of this compound has been assessed through various studies:

  • Acute Toxicity : The median lethal dose (LD50) in rats is reported to be greater than 2000 mg/kg body weight (bw), indicating low acute toxicity . However, sub-lethal effects such as histopathological changes in reproductive organs have been observed at higher doses.
  • Repeated Dose Toxicity : In a study involving repeated oral administration in rats, doses up to 1000 mg/kg bw/day resulted in significant reductions in organ weights (testes and epididymides) and histopathological changes .

Summary of Toxicity Studies

Study TypeObservationsDose Range
Acute Oral ToxicityLD50 > 2000 mg/kg bw-
Repeated Dose ToxicityReduced organ weights; histopathological changes50 - 1000 mg/kg bw/day

Case Studies

  • Reproductive Toxicity Study : In a study focused on reproductive toxicity, rats were administered the compound for 54 days. Significant effects were noted on reproductive organs at doses above 500 mg/kg bw/day .
  • Antimicrobial Efficacy : A recent investigation into the antimicrobial properties of carbamate derivatives demonstrated effective inhibition of bacterial growth at concentrations lower than those required for traditional antibiotics .

Research Findings

Recent research has highlighted the potential therapeutic applications of carbamic acid derivatives:

  • Neuroprotective Effects : Due to their AChE inhibitory activity, these compounds may have implications in treating neurodegenerative diseases such as Alzheimer's disease .
  • Antimicrobial Applications : The selective activity against Chlamydia species presents opportunities for developing new antimicrobial agents .

Properties

CAS No.

6452-64-8

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

[4-[(dimethylamino)methyl]-3,5-dimethylphenyl] N-methylcarbamate

InChI

InChI=1S/C13H20N2O2/c1-9-6-11(17-13(16)14-3)7-10(2)12(9)8-15(4)5/h6-7H,8H2,1-5H3,(H,14,16)

InChI Key

PBJQYLSKNASHPU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1CN(C)C)C)OC(=O)NC

Origin of Product

United States

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